(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16007618
InChI: InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3-
SMILES:
Molecular Formula: C5H6N4O3
Molecular Weight: 170.13 g/mol

(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide

CAS No.:

Cat. No.: VC16007618

Molecular Formula: C5H6N4O3

Molecular Weight: 170.13 g/mol

* For research use only. Not for human or veterinary use.

(E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide -

Specification

Molecular Formula C5H6N4O3
Molecular Weight 170.13 g/mol
IUPAC Name (1Z)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
Standard InChI InChI=1S/C5H6N4O3/c1-12-9-3(2-6)4(10)8-5(7)11/h1H3,(H3,7,8,10,11)/b9-3-
Standard InChI Key TXHNTGRBGAZDQK-OQFOIZHKSA-N
Isomeric SMILES CO/N=C(/C#N)\C(=O)NC(=O)N
Canonical SMILES CON=C(C#N)C(=O)NC(=O)N

Introduction

PropertyValue/DescriptionSource
Molecular FormulaC₅H₆N₄O₃
Molecular Weight170.13 g/mol
CAS Number50326-09-5
IUPAC Name(1E)-2-(carbamoylamino)-N-methoxy-2-oxoethanimidoyl cyanide
SMILESCON=C(\C#N)/C(=O)NC(=O)N
Isomeric SMILESCO/N=C(\C#N)/C(=O)NC(=O)N

This compound contains a cyano group, ureido group, and methoxyimino moiety, which collectively influence its reactivity and potential applications in organic synthesis and medicinal chemistry.

Structural Characteristics and Isomerism

The E-configuration in the compound refers to the spatial arrangement of substituents around the carbon-nitrogen double bond in the imidoyl group. This stereochemistry is critical for its chemical behavior, as the E-isomer typically exhibits distinct reactivity compared to the Z-isomer .

Functional Group Analysis

  • Cyano Group (–C≡N):

    • Participates in nucleophilic addition reactions.

    • Acts as a leaving group in substitution reactions.

  • Ureido Group (–NH–CO–NH₂):

    • Provides hydrogen-bonding capacity.

    • Enhances solubility in polar solvents.

  • Methoxyimino Moiety (–N–O–CH₃):

    • Stabilizes the imidoyl group through resonance.

    • Influences electronic properties for further functionalization.

Computed Properties (PubChem Data)

PropertyValueSource
XLogP3-AA-0.1
Hydrogen Bond Donors2
Hydrogen Bond Acceptors5
Topological Polar Surface Area118 Ų

These properties suggest moderate lipophilicity and the capacity for intermolecular interactions, which are valuable for drug design and materials science applications .

Synthesis Methods and Optimization

The synthesis of (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide involves controlled reactions between methoxy derivatives, urea, and cyanide sources. Key steps include:

Reaction Pathway Overview

  • Methoxyimine Formation:

    • Reaction of a methoxyamine derivative with a carbonyl compound.

    • Controlled pH and temperature to favor imine formation over side products.

  • Cyanide Incorporation:

    • Introduction of a cyanide group via nucleophilic substitution.

    • Use of cyanide salts (e.g., KCN) or cyanogen bromide.

  • Ureido Group Installation:

    • Reaction with urea or its derivatives under acidic or basic conditions.

    • Purification via recrystallization or chromatography.

Critical Reaction Conditions

ParameterOptimal Range/ValueRationale
Temperature25–50°CMinimizes decomposition risks
SolventTHF, DMF, or polar aprotic solventsEnhances solubility of reactants
Reaction Time4–12 hoursEnsures completion without byproducts

Yield optimization requires precise control of stoichiometry and solvent polarity, as the methoxyimino group is sensitive to hydrolysis under acidic conditions.

Chemical Reactivity and Applications

The compound’s reactivity is driven by its cyano, ureido, and imidoyl groups, enabling diverse transformations:

Key Reaction Types

Reaction TypeMechanism/ExamplePotential Applications
Nucleophilic AdditionAttack of nucleophiles at the cyano groupSynthesis of heterocycles (e.g., thiazoles)
HydrolysisCleavage of the imidoyl group to form urea derivativesPeptide synthesis intermediates
CycloadditionParticipation in [2+2] or [3+2] cycloadditionsConstruction of bioactive scaffolds

Research Applications

  • Medicinal Chemistry:

    • Precursor for bioactive molecules with antimicrobial or anticancer properties.

    • Structural analogs of urease inhibitors or kinase modulators .

  • Materials Science:

    • Monomer for polymer synthesis, leveraging the cyanide group for cross-linking.

    • Intermediate in the production of nitrile-containing polymers.

Hazard TypeClassificationHazard Code
Acute Toxicity (Oral)Category 4 (H302)H302
Skin IrritationCategory 2 (H315)H315
Eye IrritationCategory 2A (H319)H319
Respiratory Tract IrritationCategory 3 (H335)H335
Risk MitigationRecommended Action
Skin/eye contactWear gloves, goggles, and face shields
InhalationUse P95/P1 respirators in poorly ventilated areas
Spill managementNeutralize with soda ash; avoid drainage into waterways

First aid measures include rinsing with water for eye/skin exposure and seeking immediate medical attention for ingestion .

Research and Development Status

While (E)-N-methoxy-2-oxo-2-ureidoacetimidoyl cyanide is well-documented in chemical databases (e.g., PubChem CID 66545354) , its specific applications remain underexplored. Key gaps include:

  • Bioactivity Studies: Limited data on in vitro or in vivo efficacy.

  • Reaction Mechanisms: Detailed kinetic studies on cycloaddition or hydrolysis pathways.

  • Scalability: Optimization of industrial-scale synthesis protocols.

Related Compounds and Analogues

CompoundCAS NumberApplications
(1E)-N-methoxy-2-oxo-2-(3-pyridylmethylamino)acetimidoyl cyanideN/APotential kinase inhibitor scaffold
Ureidoacetimidoyl derivativesVariousAntimicrobial agents

These analogues highlight the compound’s versatility in medicinal chemistry, though further derivatization is needed to unlock therapeutic potential .

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